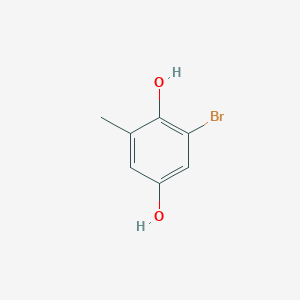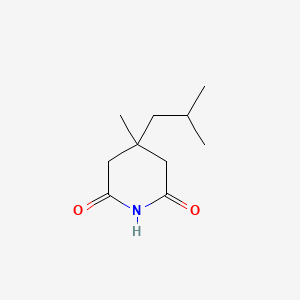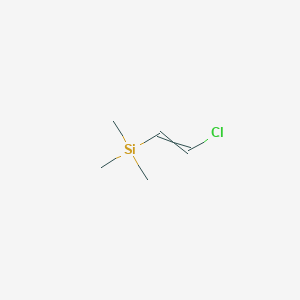
Silane, (2-chloroethenyl)trimethyl-
描述
Silane, (2-chloroethenyl)trimethyl- is an organosilicon compound with the molecular formula C5H11ClSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a (2-chloroethenyl) group and the remaining hydrogen atoms are replaced by three methyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-chloroethenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with vinyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Silane, (2-chloroethenyl)trimethyl- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
Types of Reactions:
Substitution Reactions: Silane, (2-chloroethenyl)trimethyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to the formation of new carbon-silicon bonds.
Reduction Reactions: It can act as a reducing agent in certain chemical reactions, donating hydride ions to other molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used. These reactions often require anhydrous conditions and low temperatures.
Reduction Reactions: Reagents such as lithium aluminum hydride and sodium borohydride are used in the presence of solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: The major products are typically silanes with different functional groups replacing the chlorine atom.
Addition Reactions: The products are often organosilicon compounds with new carbon-silicon bonds.
Reduction Reactions: The products are usually the reduced forms of the reactants, with the silane acting as the reducing agent.
科学研究应用
Silane, (2-chloroethenyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, (2-chloroethenyl)trimethyl- involves the formation of reactive intermediates that can participate in various chemical reactions. The (2-chloroethenyl) group can undergo nucleophilic attack, leading to the formation of new bonds. The trimethylsilyl group can stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.
相似化合物的比较
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is less reactive than Silane, (2-chloroethenyl)trimethyl- due to the absence of the (2-chloroethenyl) group.
Chlorotrimethylsilane: An organosilicon compound with the formula (CH3)3SiCl. It is similar in reactivity but lacks the vinyl group, making it less versatile in certain reactions.
Uniqueness: Silane, (2-chloroethenyl)trimethyl- is unique due to the presence of both the (2-chloroethenyl) group and the trimethylsilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
属性
IUPAC Name |
2-chloroethenyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-7(2,3)5-4-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVZYAYLNUGRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341929 | |
| Record name | Silane, (2-chloroethenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5138-43-2 | |
| Record name | Silane, (2-chloroethenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


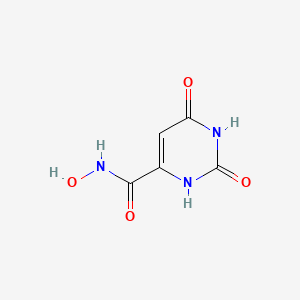
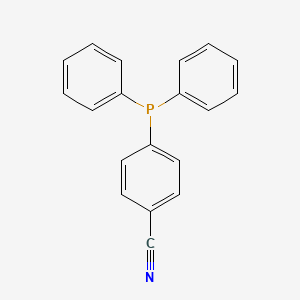
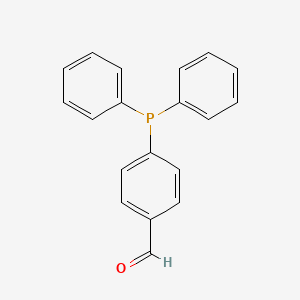
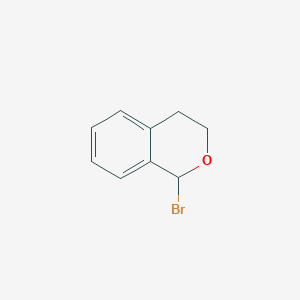
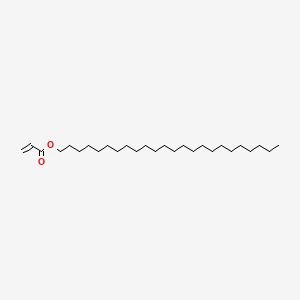
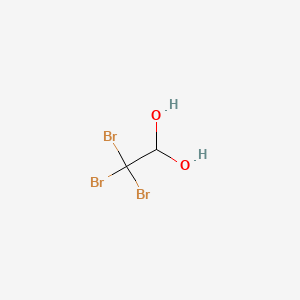
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)
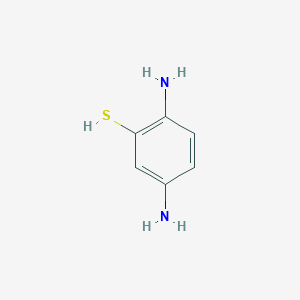
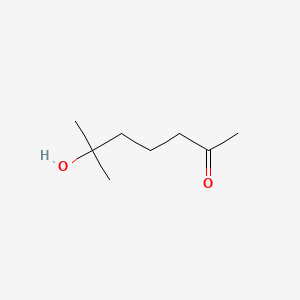
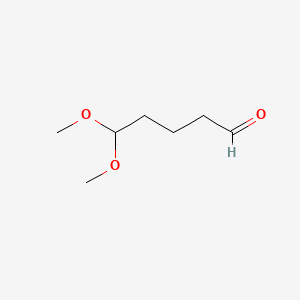
![3-(Acetylthio)-2-[(acetylthio)methyl]propanoic Acid](/img/structure/B3053087.png)

